molecular formula C24H24N6O3S B2859818 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide CAS No. 852047-77-9

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

Cat. No. B2859818
CAS RN: 852047-77-9
M. Wt: 476.56
InChI Key: AFIZFGPPGCXDLV-UHFFFAOYSA-N
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Description

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthetic Pathways and Derivatives

    Research has focused on synthesizing novel compounds with pyrimidine and triazole cores, demonstrating their potential in creating a wide range of derivatives for various applications. For example, the synthesis of novel benzodifuranyl, triazines, and thiazolopyrimidines derived from specific starting materials has been reported, showcasing methods to create compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial and Anticancer Activities

    Several studies have synthesized and evaluated the antimicrobial and anticancer activities of pyrimidine and triazole derivatives. For instance, the antimicrobial evaluation of novel [1,2,4]triazolo[4,3-a]pyrimidines and related compounds indicates their potential as antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

Chemical Structure and Properties

  • Structural Elucidation

    Studies involving the detailed structural elucidation of these compounds are common, highlighting their complex chemical nature and the importance of understanding their molecular frameworks for further application in medicinal chemistry and materials science (Hassneen & Abdallah, 2003).

  • Computational Studies

    Computational chemistry methods are often used to predict the behavior and interaction of these compounds with biological targets, aiding in the design of molecules with desired biological activities. For example, the study on the enhancement of molecular imprinted polymer as organic fillers on bagasse cellulose fibers includes biological evaluation and computational calculations, demonstrating the interdisciplinary approach in researching these compounds (Fahim & Abu-El Magd, 2021).

Applications in Drug Design

  • Anti-Inflammatory and Analgesic Agents

    The potential for these compounds to serve as anti-inflammatory and analgesic agents is highlighted, with some compounds showing high COX-2 selectivity and significant analgesic and anti-inflammatory activities, suggesting their utility in drug development (Abu‐Hashem et al., 2020).

  • Antitubercular Activity

    The design, synthesis, and characterization of triazole derivatives as potential anti-tuberculosis agents illustrate the ongoing efforts to combat tuberculosis through novel chemical entities. These studies often involve assessing the efficacy of synthesized compounds against Mycobacterium tuberculosis strains (Venugopala et al., 2016).

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-16-6-5-9-19(12-16)30-20(13-18-14-21(31)27-23(33)26-18)28-29-24(30)34-15-22(32)25-11-10-17-7-3-2-4-8-17/h2-9,12,14H,10-11,13,15H2,1H3,(H,25,32)(H2,26,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIZFGPPGCXDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

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